REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([NH:10][C:11]([NH2:13])=[S:12])=[CH:4][C:3]=2[O:2]1.BrBr.[OH-].[Na+]>C(Cl)(Cl)Cl.O>[NH2:13][C:11]1[S:12][C:6]2[CH:7]=[C:8]3[O:9][CH2:1][O:2][C:3]3=[CH:4][C:5]=2[N:10]=1 |f:2.3|
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Name
|
|
Quantity
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1.96 g
|
Type
|
reactant
|
Smiles
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C1OC=2C=C(C=CC2O1)NC(=S)N
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Name
|
|
Quantity
|
6 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was cooled
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Type
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WAIT
|
Details
|
was stored for 64 hr
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Duration
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64 h
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (2×150 cm3)
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Type
|
WASH
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Details
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The combined organic phases were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulphate)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |